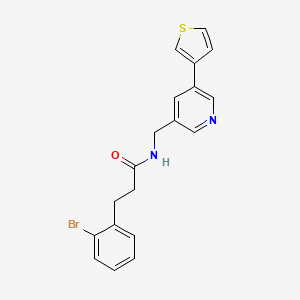

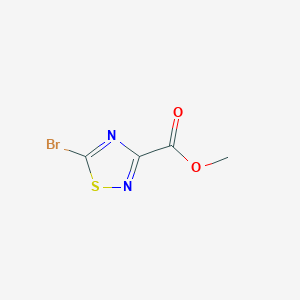

1-(6-Bromopyridin-2-yl)-2-fluoroethanol

説明

“1-(6-Bromopyridin-2-yl)-2-fluoroethanol” is likely a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

While the exact synthesis of “this compound” is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been characterized using techniques like X-ray diffraction.

Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize similar compounds.

Physical And Chemical Properties Analysis

Similar compounds have been found to possess a variety of biochemical and physiological effects . For example, they have been found to inhibit certain enzymes, possess antioxidant properties, and exhibit fluorescent properties.

科学的研究の応用

Synthesis and Optical Properties of Fluorophores

Researchers have synthesized new "push-pull" fluorophores, including compounds related to 1-(6-Bromopyridin-2-yl)-2-fluoroethanol, by employing heterocyclization and aza-Diels-Alder/Suzuki cross-coupling reactions. These fluorophores, studied for their optical properties, demonstrated non-linear optic behavior through solvatochromic experiments, indicating their potential in advanced optical applications and materials science (Kopchuk et al., 2019).

Universal Convertible Isocyanides for Multicomponent Chemistry

The development of novel convertible isocyanides, including derivatives of this compound, has been reported. These compounds, particularly 2-bromo-6-isocyanopyridine, were identified as optimal reagents for synthetic efficiency and stability, showcasing their utility in multicomponent chemistry for the creation of complex molecules (van der Heijden et al., 2016).

Versatile Synthesis of Fluoropyridines and Pyridones

A study outlined the high-yield preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its use in Suzuki reactions to generate various 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. This synthesis pathway emphasizes the compound's role in creating structurally diverse fluoropyridines, valuable in pharmaceuticals and materials chemistry (Sutherland & Gallagher, 2003).

Fluorine-18 Labeling of Macromolecules

The novel fluoropyridine-based structure, FPyKYNE, designed for fluorine-18 labeling of macromolecules through click chemistry, signifies the compound's application in bioconjugation and radiopharmaceutical development. This methodology facilitates the creation of [18F]FPyKYNE, highlighting the compound's potential in PET imaging and molecular diagnostics (Kuhnast et al., 2008).

Antibacterial Agents Synthesis

Research into 1,4-dihydro-4-oxopyridinecarboxylic acids has led to the synthesis of novel antibacterial agents, including enoxacin, which shows broad and potent in vitro antibacterial activity. This study underscores the therapeutic potential of derivatives of this compound in developing new antibiotics with efficacy against systemic infections (Matsumoto et al., 1984).

Safety and Hazards

特性

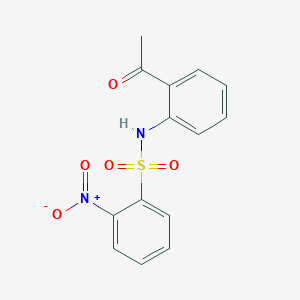

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3,6,11H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBWJUJWJMITSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)